molecular formula C25H22N4O3 B2636351 2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-18-9

2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2636351
CAS No.: 941899-18-9
M. Wt: 426.476
InChI Key: SRSQJOVKPCOEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound based on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds featuring this core structure have demonstrated promising biological activity in early-stage research. For instance, studies have shown that synthetic pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can inhibit the growth of human lung cancer cells (such as A549 and H322 lines) in a dosage-dependent manner, highlighting their potential as a starting point for oncology research . Furthermore, related analogs have been identified in the search for covalent cysteine protease inhibitors with broad-spectrum antiviral activity, particularly against alphaviruses like the Chikungunya virus . The specific substitution pattern on this compound, featuring a methoxyphenyl group at the 2-position and an oxazolylmethyl group at the 5-position, is designed to modulate its physicochemical properties and interaction with biological targets. The compound is intended for research applications only, including use as a standard in analytical studies, a building block in synthetic chemistry, or a candidate for in vitro biological screening in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-4-6-19(7-5-16)24-26-22(17(2)32-24)15-28-12-13-29-23(25(28)30)14-21(27-29)18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSQJOVKPCOEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo derivatives, which have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the target compound involves multi-step organic reactions that integrate various functional groups. The synthetic pathway typically includes:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the methoxyphenyl and oxazole substituents.
  • Final modifications to achieve the desired molecular structure.

The detailed synthetic procedures often yield compounds with satisfactory purity and yield rates, as demonstrated in related studies involving similar pyrazolo derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. For instance, compounds structurally related to the target compound have shown significant activity against various bacterial strains and fungi. The biological evaluation typically assesses:

  • Minimum Inhibitory Concentration (MIC) : Determining the concentration required to inhibit microbial growth.
  • Zone of Inhibition : Measuring the effectiveness against specific pathogens.

For example, a related study reported that certain pyrazolo derivatives exhibited MIC values comparable to established antibiotics .

Antioxidant Activity

Antioxidant assays are crucial for evaluating the ability of compounds to scavenge free radicals. The target compound's structural features suggest potential antioxidant activity, which can be assessed through various methods such as:

  • DPPH Radical Scavenging Assay : Evaluating the ability to reduce DPPH radicals.
  • ABTS Assay : Measuring the capacity to neutralize ABTS radicals.

Preliminary results indicate that similar compounds possess notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, and compounds like this compound may exhibit anti-inflammatory effects. Studies have shown that certain pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

  • Fungal Inhibition : A study evaluated a series of oxazole derivatives against Sclerotinia sclerotiorum and Botrytis cinerea, revealing that specific analogs exhibited superior fungicidal activity compared to traditional fungicides .
  • Antimicrobial Screening : Another investigation into pyrazol derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with some compounds showing lower MIC values than standard treatments .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazolo derivatives, including this compound, may act as potential anticancer agents. They have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives of pyrazolo compounds have demonstrated the ability to inhibit thymidine phosphorylase, an enzyme crucial for tumor growth and metastasis .

  • Case Study : A study highlighted that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 and NCI-H1299. The compound's IC50 values were reported at approximately 5.94 µM and 6.40 µM respectively, indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways and have been explored for their efficacy in treating conditions such as bronchial inflammation and neuroinflammatory disorders .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective properties of pyrazolo compounds. They are being researched for their potential in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for neuropharmacological applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrazolo core can significantly influence its biological activity. For instance, modifications on the methoxy group or the oxazole moiety can enhance anticancer potency or reduce toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents and heterocyclic appendages, impacting their physicochemical and biological properties. Key comparisons include:

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Synthesis & Yield Notable Properties Reference
Target Compound : Pyrazolo[1,5-a]pyrazinone with 4-methoxyphenyl and oxazolylmethyl groups 4-Methoxyphenyl, (5-methyl-2-(p-tolyl)oxazol-4-yl)methyl 459.51 (calculated) Not explicitly reported N/A (structural analysis inferred from analogs)
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenylmethyl, 2-methoxyphenyl ~405.42 (calculated) Not reported Structural similarity to target; fluorophenyl may enhance metabolic stability
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl, 3,4-dimethoxyphenethyl ~439.91 (calculated) Crystallized for structural analysis Exhibits biological activity common to pyrazole derivatives
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Hydroxymethyl, oxadiazolylmethyl 337.33 Supplier-sourced Oxadiazole substituent may improve solubility and electronic properties
Pyrazolo-oxazole derivative (8c) Hydroxyphenylazo, dimethylindene Not reported 86% yield Potential enzyme inhibitor (molecular docking studies)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • The compound’s synthesis typically involves multi-step processes starting with cyclization of pyrazole precursors. For example, halogenated pyrazole intermediates can be generated via thiourea cyclization under acidic conditions, followed by substitution with methoxyphenyl and oxazolylmethyl groups . Key steps include:

  • Cyclization using phosphorus oxychloride at 120°C for oxadiazole formation .
  • Acylation with 5-methyl-2-(p-tolyl)oxazole-4-carbonyl chloride to introduce the oxazole substituent .
    • Optimization strategies:
  • Varying solvent systems (e.g., ethanol for reflux vs. DMF for recrystallization) .
  • Monitoring reaction progress via TLC and adjusting stoichiometry of aromatic aldehydes in condensation steps .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR/IR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm in 1^1H NMR; carbonyl stretches at 1650–1700 cm1^{-1} in IR) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between pyrazole and oxazole rings (e.g., 16.05°–84.84° between aromatic planes) . Crystallographic data (e.g., triclinic P1 space group, a=7.1709a = 7.1709 Å, b=10.6982b = 10.6982 Å) ensure conformational accuracy .

Q. What in vitro biological activities have been reported, and what assay protocols are recommended?

  • Antibacterial activity : Tested against Gram-positive/negative strains using microdilution assays (MIC values: 2–32 µg/mL) .
  • Antitubercular activity : Evaluated via Mycobacterium tuberculosis H37Rv inhibition (IC50_{50}: <10 µM for halogenated analogs) .
  • Antioxidant assays : DPPH radical scavenging (EC50_{50}: 20–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide substituent modifications to enhance target selectivity?

  • Methoxy group : Removal reduces antitubercular activity by 50%, indicating its role in target binding .
  • Oxazole substituents : Bulky groups (e.g., p-tolyl) improve lipophilicity and membrane permeability, enhancing cellular uptake .
  • Pyrazole core : Fluorination at C-3 increases metabolic stability but may reduce solubility .

Q. What computational modeling approaches predict binding interactions with biological targets?

  • Docking studies : Identify potential binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) with H-bonding to methoxy and oxazole groups .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns for kinase targets) .

Q. How should contradictory data in biological activity profiles be resolved?

  • Case example : Discrepancies in IC50_{50} values for analogs may arise from assay variability (e.g., microdilution vs. luciferase reporter assays). Standardize protocols using CLSI guidelines .
  • Meta-analysis : Compare results across studies with controlled variables (e.g., solvent: DMSO concentration ≤1%) .

Q. What methodologies assess environmental stability and degradation pathways?

  • Hydrolysis studies : Monitor pH-dependent degradation (e.g., t1/2_{1/2} = 24 h at pH 7.4 vs. 2 h at pH 1.2) .
  • Photolysis : UV-Vis spectroscopy tracks decomposition under simulated sunlight (λ = 300–400 nm) .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
  • Crystallization : Optimize solvent mixtures (DMF:EtOH, 1:1) to obtain high-purity single crystals for XRD .
  • Bioactivity validation : Pair in vitro assays with in silico ADMET profiling (e.g., SwissADME) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.